molecular formula C14H20N2O2S2 B2836077 2-[(2-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868217-17-8

2-[(2-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

Cat. No. B2836077
CAS RN: 868217-17-8
M. Wt: 312.45
InChI Key: YXQVHCWAHXLFHB-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family of compounds and is known for its unique properties that make it a valuable tool for studying various physiological and biochemical processes.

Scientific Research Applications

Antimicrobial Activity

One significant area of application for related chemical structures involves their antimicrobial properties. For instance, compounds derived from a similar structural framework have displayed potent and selective activities against the gastric pathogen Helicobacter pylori, indicating their potential as novel anti-H. pylori agents. These compounds have shown low minimal inhibition concentration (MIC) values against a range of clinically relevant H. pylori strains, including those resistant to existing antibiotics, while exhibiting minimal activity against other commensal or pathogenic microorganisms. This specificity suggests a promising avenue for treating H. pylori infections with reduced side effects on the host's normal flora (Carcanague et al., 2002).

Drug Metabolism Applications

Another research application involves using microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy and provides analytical standards for monitoring drug metabolites during clinical investigations. Such studies are crucial for understanding the metabolism and pharmacokinetic profiles of potential pharmaceuticals (Zmijewski et al., 2006).

Synthesis Methodologies

Research has also focused on developing novel synthesis methods for related chemical structures. For instance, novel and efficient magnetic nanocatalysts have been introduced for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating considerable advantages such as short reaction times and high efficiency compared to conventional methods. This highlights the role of innovative catalytic systems in facilitating the green synthesis of complex organic compounds (Ghasemzadeh & Akhlaghinia, 2017).

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-3-10-20(17,18)16-9-8-15-14(16)19-11-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVHCWAHXLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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